molecular formula C20H13ClF3N5O3 B2968715 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852441-05-5

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2968715
CAS No.: 852441-05-5
M. Wt: 463.8
InChI Key: OZRIGXIIXQGTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5O3 and its molecular weight is 463.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

A series of pyrazolo[3,4-d]pyrimidine derivatives, including variants similar to the compound , were synthesized and evaluated for their antitumor activities against human breast adenocarcinoma cell lines. These studies highlighted the potential of these compounds as antitumor agents due to their ability to inhibit cancer cell growth. Notably, specific derivatives showed mild to moderate activity compared to doxorubicin, a reference antitumor agent, indicating their potential as cancer therapeutics (El-Morsy et al., 2017).

Cytotoxic Activity Evaluation

Another aspect of research focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with the aim of discovering new anticancer agents. These studies involved attaching different aryloxy groups to the pyrimidine ring and evaluating the synthesized compounds for their cytotoxic activities across a panel of 60 cancer cell lines. One compound, in particular, exhibited significant cancer cell growth inhibition against several cancer cell lines, underscoring the therapeutic potential of these derivatives (Al-Sanea et al., 2020).

Imaging Applications

Research has also explored the use of pyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), with applications in imaging neuroinflammatory processes using positron emission tomography (PET). This work involved the radiosynthesis of specific derivatives, demonstrating their potential as radioligands for PET imaging, thus contributing to the diagnosis and monitoring of neuroinflammatory conditions (Dollé et al., 2008).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showcasing the broad applicability of these compounds beyond oncology. The synthesis of new heterocycles incorporating antipyrine moiety and their subsequent evaluation for antimicrobial properties highlighted the potential use of these compounds in combating microbial infections (Bondock et al., 2008).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRIGXIIXQGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.